molecular formula C17H22N4O2 B6793372 N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B6793372
M. Wt: 314.4 g/mol
InChI Key: BMLUEWMXMVEAPZ-AAEUAGOBSA-N
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Description

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcyclopropyl group and an imidazo[4,5-b]pyridine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-16(12-7-14-15(18-9-12)21-17(23)20-14)19-8-11-6-13(11)10-4-2-1-3-5-10/h7,9-11,13H,1-6,8H2,(H,19,22)(H2,18,20,21,23)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUEWMXMVEAPZ-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2CNC(=O)C3=CC4=C(NC(=O)N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2CNC(=O)C3=CC4=C(NC(=O)N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the construction of the imidazo[4,5-b]pyridine core, and the final coupling of these fragments.

    Formation of the Cyclopropyl Group: This step often involves the cyclopropanation of a suitable olefin using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the Imidazo[4,5-b]pyridine Core: This can be achieved through a series of condensation reactions involving pyridine derivatives and suitable amines.

    Coupling of Fragments: The final step involves the coupling of the cyclopropyl group with the imidazo[4,5-b]pyridine core under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used to study the effects of specific structural features on biological activity, particularly in the context of enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

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